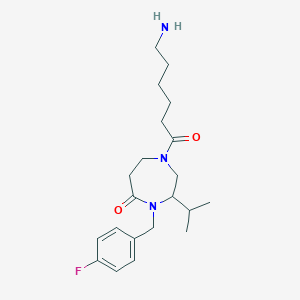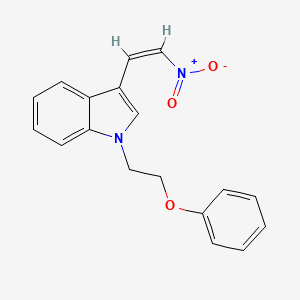
N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3) and has been found to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide exerts its effects by inhibiting the activity of this compound, which is involved in a variety of cellular processes, including glycogen metabolism, gene expression, and cell proliferation. By inhibiting this compound, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the activity of this compound, which can result in changes in gene expression, cell proliferation, and metabolism. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide is its high potency and specificity for this compound inhibition. This makes it a useful tool for studying the role of this compound in various cellular processes. However, one limitation is that it may have off-target effects on other enzymes or pathways, which could complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide. Some areas of interest include:
1. Further investigation of its anti-cancer properties and potential use in cancer therapy.
2. Exploration of its neuroprotective effects and potential use in the treatment of neurodegenerative disorders.
3. Investigation of its effects on insulin sensitivity and glucose metabolism, and its potential use in the treatment of diabetes.
4. Development of more potent and selective this compound inhibitors based on the structure of this compound.
In conclusion, this compound is a potent and specific inhibitor of this compound that has potential therapeutic applications in a variety of diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are many potential future directions for research on this compound, which could lead to new insights into its therapeutic potential.
合成法
The synthesis of N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 4-ethoxyphenyl isocyanate with 4-(3-methoxyphenyl)piperazine in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
科学的研究の応用
N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been investigated as a potential treatment for diabetes by improving insulin sensitivity and reducing glucose levels.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-26-18-9-7-16(8-10-18)21-20(24)23-13-11-22(12-14-23)17-5-4-6-19(15-17)25-2/h4-10,15H,3,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVYIFNFYNDGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one](/img/structure/B5308262.png)
![2-oxo-N-phenyl-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5308263.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethoxybenzamide hydrochloride](/img/structure/B5308271.png)
![4-{4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308275.png)
![4-[2-(1-piperidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5308277.png)
![3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5308293.png)
![[1-(1,3-benzodioxol-5-ylacetyl)-4-benzylpiperidin-4-yl]methanol](/img/structure/B5308301.png)

![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5308318.png)
![5-(2-azepan-1-yl-2-oxoethyl)-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5308322.png)
![8-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5308327.png)
![N~1~-methyl-N~2~-{[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5308333.png)
![6-[(2-pyrazinylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5308340.png)